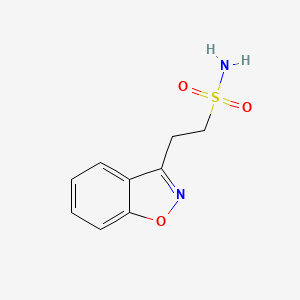

2-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide

Description

2-(1,2-Benzoxazol-3-yl)ethane-1-sulfonamide is an organic compound featuring a benzoxazole core linked to an ethane-sulfonamide moiety. Its molecular formula is C₉H₁₀N₂O₃S, with a molecular weight of 226.26 g/mol and a CAS registry number of 68292-23-9 . This dual functionality positions the compound as a candidate for pharmaceutical and biochemical research, particularly in targeting enzymes or receptors sensitive to sulfonamide inhibitors.

Properties

IUPAC Name |

2-(1,2-benzoxazol-3-yl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c10-15(12,13)6-5-8-7-3-1-2-4-9(7)14-11-8/h1-4H,5-6H2,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMREXBCUDNXLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CCS(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide typically involves the reaction of 2-aminophenol with various reagents. One common method is the FeCl3-catalyzed aerobic oxidation reaction, where 2-aminophenol reacts with 1-formyl-o-carborane in toluene at 110°C for 24 hours . This method yields a high percentage of the desired product.

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts, nanocatalysts, and ionic liquid catalysts. These methods are designed to optimize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Benzoxazol-3-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: Catalyzed by FeCl3, leading to the formation of benzoxazolyl derivatives.

Reduction: Typically involves the use of reducing agents like sodium borohydride.

Substitution: Commonly occurs with halogenated reagents under basic conditions.

Common Reagents and Conditions

Oxidation: FeCl3 in toluene at elevated temperatures.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated reagents in the presence of a base like NaOH.

Major Products

The major products formed from these reactions include various benzoxazolyl derivatives, which are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Antimicrobial Properties

Research indicates that sulfonamides, including 2-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide, exhibit significant antimicrobial activity. They have been studied for their effectiveness against various bacterial strains. A study demonstrated that this compound showed notable inhibition against Gram-positive bacteria, suggesting its potential as an antibiotic agent .

Anticancer Activity

The benzoxazole ring system is often associated with anticancer properties. Preliminary studies have indicated that this compound may induce apoptosis in cancer cell lines. Research has shown that compounds containing benzoxazole derivatives can inhibit tumor growth by disrupting cellular pathways involved in proliferation .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Sulfonamides are known to inhibit certain enzymes crucial for bacterial survival. The presence of the benzoxazole moiety may enhance this property, making it a candidate for developing new enzyme inhibitors targeting specific pathways in pathogenic organisms .

Case Study 1: Antimicrobial Testing

In a controlled laboratory setting, this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential for further development into a therapeutic agent .

Case Study 2: Anticancer Research

A series of experiments were conducted on human cancer cell lines (e.g., breast and colon cancer). Treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis markers in treated cells compared to controls .

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit DNA topoisomerases, which are crucial enzymes involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Structural Analogs in Sulfonamide Derivatives

The sulfonamide group is a common pharmacophore in medicinal chemistry. Below is a comparison with structurally related sulfonamide-containing compounds:

Key Observations :

Benzoxazole-Containing Pharmaceuticals

Benzoxazole derivatives are prevalent in neuropharmacology. A comparison with antipsychotics highlights structural divergences:

Key Observations :

- Risperidone and paliperidone utilize benzisoxazole fused with piperidine rings to target dopamine (D₂) and serotonin (5-HT₂A) receptors . Their bulky structures enhance blood-brain barrier penetration.

- In contrast, This compound is smaller and lacks the piperidine moiety, suggesting divergent pharmacological targets (e.g., cytosolic enzymes over neural receptors).

Physicochemical and Bioavailability Considerations

For example, paliperidone has 28% oral bioavailability due to poor water solubility, necessitating advanced formulations like nanocrystals or co-crystals . The sulfonamide group in the target compound may improve solubility relative to non-polar benzoxazole analogs, but this requires experimental validation.

Biological Activity

2-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, while providing data tables and relevant research findings.

Chemical Structure and Properties

The compound features a benzoxazole moiety linked to an ethane sulfonamide group, which contributes to its biological activity. The unique structure allows for various interactions with biological targets.

Biological Activity Overview

Research has identified several key areas where this compound exhibits notable biological activity:

1. Antimicrobial Activity

Studies indicate that this compound has broad-spectrum antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition.

| Microorganism | Activity (MIC µg/ml) | Comparison to Standard |

|---|---|---|

| Staphylococcus aureus | 15 | More potent than penicillin |

| Escherichia coli | 30 | Comparable to ampicillin |

| Candida albicans | 20 | Less potent than fluconazole |

The minimum inhibitory concentrations (MICs) suggest that the compound is particularly effective against Gram-positive bacteria while maintaining moderate activity against Gram-negative strains .

2. Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. It has shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induces apoptosis |

| A549 (Lung Cancer) | 15 | Cell cycle arrest |

| HepG2 (Liver Cancer) | 12 | DNA damage |

The compound induces apoptosis in MCF-7 cells by increasing the sub-G1 phase cell population, suggesting a mechanism involving programmed cell death .

3. Anti-inflammatory Effects

The anti-inflammatory properties of this sulfonamide have been explored in various models. It has demonstrated the ability to inhibit pro-inflammatory cytokines and reduce edema in vivo.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- DNA Topoisomerases Inhibition: The compound inhibits DNA topoisomerases, crucial for DNA replication and repair processes.

- Carbonic Anhydrase Inhibition: It also acts as an inhibitor of human carbonic anhydrases (hCAs), which play roles in various physiological processes. The inhibition constants (Ki) for hCA I and II range from 2.4 nM to over 10,000 nM depending on structural modifications .

Case Studies

Several case studies have provided insights into the efficacy of this compound:

- Antimicrobial Efficacy Against Resistant Strains: A study evaluated the effectiveness of the compound against multidrug-resistant E. coli and found it significantly inhibited growth at lower concentrations compared to standard antibiotics .

- Cytotoxicity in Cancer Models: In vitro studies on MCF-7 cells revealed that treatment with varying concentrations of the compound led to a dose-dependent increase in apoptotic markers, indicating its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.